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Compound of Interest

Compound Name: SM-164

Cat. No.: B1681016 Get Quote

Technical Support Center: SM-164
Welcome to the technical support center for SM-164. This resource is designed to assist

researchers, scientists, and drug development professionals in optimizing their experiments

and minimizing potential off-target effects of SM-164, a potent bivalent Smac mimetic.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SM-164?

A1: SM-164 is a cell-permeable, bivalent Smac mimetic that induces apoptosis by targeting

Inhibitor of Apoptosis Proteins (IAPs). Its primary mechanisms are:

Antagonism of XIAP: SM-164 binds with high affinity to the BIR2 and BIR3 domains of X-

linked inhibitor of apoptosis protein (XIAP), preventing XIAP from inhibiting caspases-3, -7,

and -9.[1][2]

Degradation of cIAPs: SM-164 induces the rapid ubiquitination and proteasomal degradation

of cellular inhibitor of apoptosis proteins 1 and 2 (cIAP-1 and cIAP-2).[1][3] This leads to the

activation of the non-canonical NF-κB pathway and sensitizes cells to TNFα-induced

apoptosis.

Q2: What are the expected on-target effects of SM-164 in sensitive cell lines?

A2: In sensitive cancer cell lines, SM-164 treatment is expected to result in:
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Rapid degradation of cIAP-1.[1]

Activation of caspase-8 and caspase-3.

Cleavage of Poly (ADP-ribose) polymerase (PARP).

Induction of apoptosis, often in a TNFα-dependent manner.

Q3: How can I determine if my cell line is sensitive to SM-164?

A3: Sensitivity to SM-164 can be assessed by:

Western Blot Analysis: Check for baseline expression of XIAP, cIAP-1, and cIAP-2. High

expression of these IAPs is often correlated with sensitivity.

Dose-Response Curve: Perform a cell viability assay (e.g., MTT or WST-1) with a range of

SM-164 concentrations to determine the IC50 value. Sensitive cell lines typically respond to

nanomolar concentrations of SM-164.

Apoptosis Assays: Treat cells with SM-164 and measure apoptosis using methods like

Annexin V/PI staining or caspase activity assays.

Q4: Is SM-164 toxic to normal, non-cancerous cells?

A4: Studies have shown that SM-164 has minimal toxicity to normal human primary cells at

concentrations effective against cancer cells. However, it is always recommended to test the

cytotoxicity of SM-164 on a relevant normal cell line in parallel with your cancer cell line

experiments to establish a therapeutic window.

Troubleshooting Guides
Issue 1: High level of cytotoxicity observed in
control/normal cell lines.
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Possible Cause Troubleshooting Step

Concentration Too High

The effective concentration of SM-164 is cell-

line dependent. Perform a dose-response

experiment starting from a low nanomolar range

to determine the optimal concentration for your

specific cell line.

Prolonged Incubation Time

Excessive incubation can lead to non-specific

cell death. Conduct a time-course experiment

(e.g., 24, 48, 72 hours) to find the earliest time

point at which the desired on-target effect is

observed without significant toxicity to control

cells.

Contamination

Mycoplasma or other microbial contamination

can increase cellular stress and sensitivity to

cytotoxic agents. Regularly test your cell

cultures for contamination.

Off-Target Effects

If the above steps do not resolve the issue,

consider the possibility of off-target effects. See

the experimental protocol below for assessing

off-target activity.

Issue 2: Inconsistent or no apoptotic response in the
target cancer cell line.
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Possible Cause Troubleshooting Step

Low IAP Expression

Confirm the expression levels of XIAP, cIAP-1,

and cIAP-2 in your cell line via Western blot.

Cell lines with low IAP expression may be

resistant to SM-164 monotherapy.

Insufficient TNFα Signaling

SM-164-induced apoptosis is often dependent

on autocrine or paracrine TNFα signaling. If your

cells do not produce sufficient TNFα, consider

co-treatment with a low dose of exogenous

TNFα.

Drug Inactivity

Ensure proper storage and handling of SM-164

to maintain its activity. Prepare fresh dilutions for

each experiment.

Cell Culture Conditions

High cell density or nutrient depletion can affect

cellular responses. Ensure consistent cell

seeding density and use fresh media for

experiments.

Upregulation of Resistance Mechanisms

Some cell lines may upregulate compensatory

survival pathways. For example, upregulation of

cIAP-2 has been implicated in resistance to

Smac mimetics.

Data Summary
Table 1: Binding Affinities of SM-164 for IAP Proteins

IAP Protein Domain(s) Binding Affinity (Ki)

XIAP BIR2-BIR3 0.56 nM

cIAP-1 BIR2-BIR3 0.31 nM

cIAP-2 BIR3 1.1 nM

Table 2: IC50 Values of SM-164 in Various Cancer Cell Lines
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Cell Line Cancer Type IC50 Assay Conditions

MDA-MB-231 Breast Cancer 3.3 nM
2-3 hours, WST-8

assay

MDA-MB-231 Breast Cancer 6.8 nM 4 days, WST-8 assay

SK-OV-3 Ovarian Cancer 16 nM 4 days, WST-8 assay

Experimental Protocols
Protocol 1: Determining the Optimal Dose and Time
Course for SM-164 Treatment

Cell Seeding: Seed your cancer cell line and a corresponding normal cell line in parallel in

96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

Drug Preparation: Prepare a series of SM-164 dilutions in complete culture medium, ranging

from 0.1 nM to 10 µM. Also, prepare a vehicle control (e.g., DMSO).

Treatment:

Dose-Response: Replace the medium with the SM-164 dilutions and incubate for a fixed

time (e.g., 48 hours).

Time-Course: Treat cells with a fixed, potentially effective concentration of SM-164 (e.g.,

the approximate IC50 from literature) and incubate for different durations (e.g., 12, 24, 48,

72 hours).

Cell Viability Assay: At the end of the incubation period, assess cell viability using a WST-1 or

similar metabolic assay according to the manufacturer's instructions.

Data Analysis: Calculate the IC50 value from the dose-response curve and determine the

optimal treatment duration from the time-course experiment.

Protocol 2: Assessing On-Target vs. Off-Target Effects
using siRNA Rescue
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This protocol helps to confirm that the observed apoptosis is due to the intended targeting of

XIAP and cIAPs.

siRNA Transfection: Transfect your cancer cell line with siRNAs targeting XIAP, cIAP-1, and

a non-targeting control siRNA.

Protein Knockdown Confirmation: After 48 hours, lyse a subset of the cells and perform

Western blotting to confirm the knockdown of the target proteins.

SM-164 Treatment: Treat the remaining transfected cells with a predetermined effective

concentration of SM-164.

Apoptosis Measurement: After 24 hours of SM-164 treatment, measure apoptosis using

Annexin V/PI staining and flow cytometry.

Interpretation:

If SM-164 induces apoptosis in control siRNA-treated cells but not in XIAP/cIAP-1

knockdown cells, this suggests the effect is on-target.

If SM-164 still induces apoptosis in the knockdown cells, it may indicate potential off-target

effects.

Visualizations
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Caption: Mechanism of action of SM-164 in inducing apoptosis.
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Start: Unexpected Experimental Outcome
(e.g., high toxicity, no effect)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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